molecular formula C13H17ClN2O B2928504 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266691-55-7

3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2928504
CAS No.: 1266691-55-7
M. Wt: 252.74
InChI Key: QKWQEQZMDYBQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The research into quinoline derivatives, including compounds structurally related to 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, has explored various synthetic pathways and chemical reactivities. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been achieved by reacting key intermediates with different reagents, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Elkholy & Morsy, 2006). Similarly, the synthesis of simplified versions of cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of dihydroquinoline derivatives highlights the compound's utility in catalysis and synthetic chemistry (Zeng et al., 2009).

Antimicrobial Activity

Investigations into the antimicrobial properties of quinoline derivatives have demonstrated the compound's potential as a precursor for developing antimicrobial agents. For example, Schiff base supramolecular complexes derived from quinoline-based ligands have shown significant antimicrobial activity, illustrating the compound's relevance in medicinal chemistry and drug development (El-Sonbati et al., 2016).

Corrosion Inhibition

The application of quinoline derivatives in corrosion inhibition has been explored, with studies showing that certain quinoline-based compounds can act as efficient corrosion inhibitors. This application is significant for materials science and industrial chemistry, offering insights into the development of novel corrosion protection strategies (Jamil et al., 2018).

Photocatalysis

Quinoline derivatives have been utilized in photocatalytic reactions, demonstrating their potential in facilitating chemical transformations under light irradiation. This application is pertinent to green chemistry and sustainable reaction processes, contributing to the development of environmentally friendly synthetic methodologies (Bartling et al., 2016).

Electrochemical Studies

Electrochemical studies have explored the reduction behavior of quinoline-based compounds, including their determination in pharmaceutical formulations via voltammetric methods. This research is crucial for analytical chemistry, offering methods for the quantification and analysis of these compounds in complex matrices (Arguelho et al., 2003).

Properties

IUPAC Name

3-(2-aminoethyl)-5,7-dimethyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-8-5-9(2)11-7-10(3-4-14)13(16)15-12(11)6-8;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWQEQZMDYBQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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